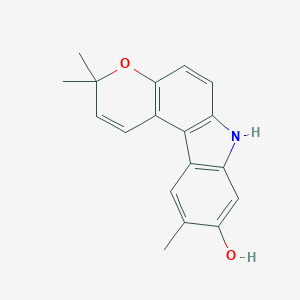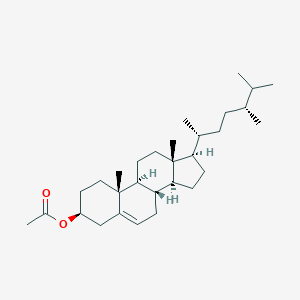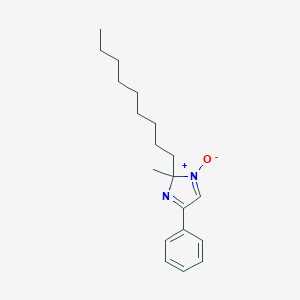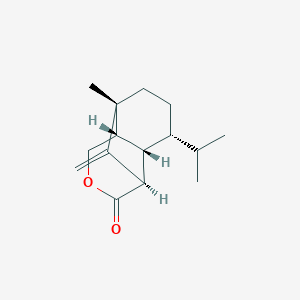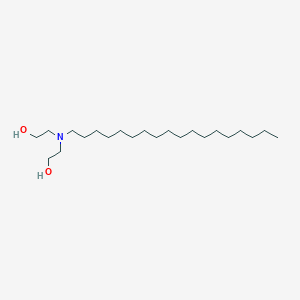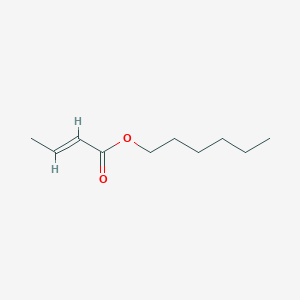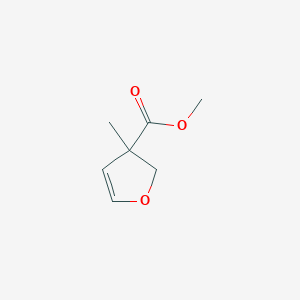
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate is a chemical compound that belongs to the family of furan derivatives. It is commonly used in the pharmaceutical industry for the synthesis of various bioactive compounds. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to exhibit several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-2,3-dihydro-3-furancarboxylate is not completely understood. However, it has been suggested that its biological activities are due to its ability to scavenge free radicals, inhibit inflammation, and induce apoptosis in cancer cells. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, methyl 3-methyl-2,3-dihydro-3-furancarboxylate has some limitations. It is not very soluble in water, which may limit its use in aqueous-based experiments. In addition, it may exhibit low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on methyl 3-methyl-2,3-dihydro-3-furancarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interaction with cellular signaling pathways. Furthermore, the development of new synthetic methods for the preparation of methyl 3-methyl-2,3-dihydro-3-furancarboxylate and its derivatives may lead to the discovery of new bioactive compounds with improved properties.
Métodos De Síntesis
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate can be synthesized by the reaction of 3-methylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the esterification of the carboxylic acid group with methanol to form methyl 3-methylfuran-2-carboxylate, which is then hydrogenated in the presence of a palladium catalyst to yield methyl 3-methyl-2,3-dihydro-3-furancarboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to possess neuroprotective, antidiabetic, and antimicrobial activities. Methyl 3-methyl-2,3-dihydro-3-furancarboxylate has also been used as a building block for the synthesis of various bioactive compounds such as flavonoids, alkaloids, and steroids.
Propiedades
Número CAS |
134936-47-3 |
|---|---|
Nombre del producto |
Methyl 3-methyl-2,3-dihydro-3-furancarboxylate |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl 3-methyl-2H-furan-3-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-7(6(8)9-2)3-4-10-5-7/h3-4H,5H2,1-2H3 |
Clave InChI |
RMSKSPKKTGFIEB-UHFFFAOYSA-N |
SMILES |
CC1(COC=C1)C(=O)OC |
SMILES canónico |
CC1(COC=C1)C(=O)OC |
Sinónimos |
3-Furancarboxylicacid,2,3-dihydro-3-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



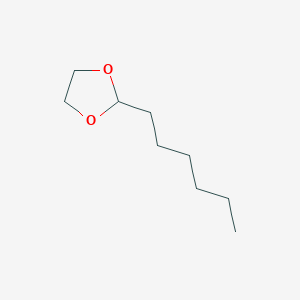
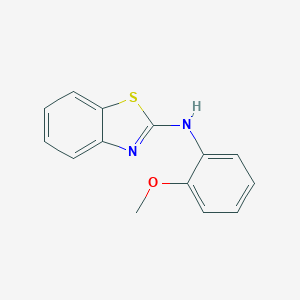
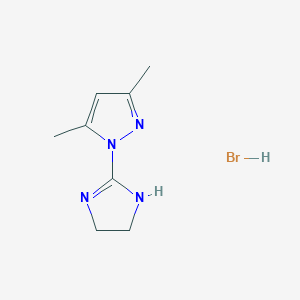
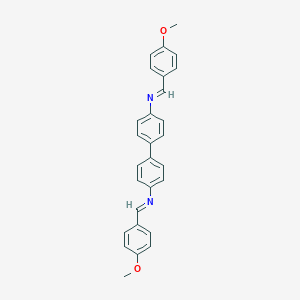
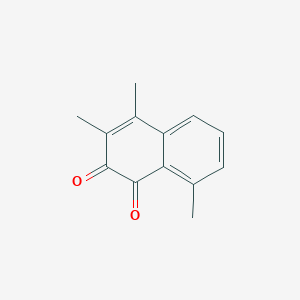
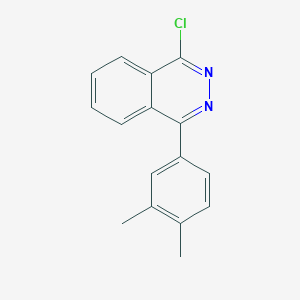
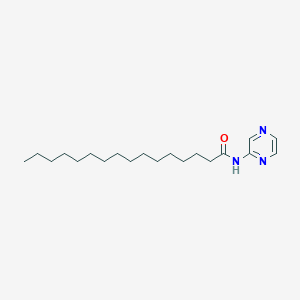
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
